molecular formula C15H6Cl2N2O2 B14476422 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-06-6

2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B14476422
CAS No.: 65618-06-6
M. Wt: 317.1 g/mol
InChI Key: ARNUQWUPWSOMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a synthetic organic compound belonging to the class of indoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidative coupling of 5,7-dichloroisatin with isatin under specific conditions. The reaction is carried out in anhydrous acetonitrile using potassium permanganate as the oxidizing agent . The reaction mixture is stirred at room temperature until the desired product precipitates out .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate immune responses and inhibit the growth of certain microorganisms . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione
  • 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione
  • 2,8-Diiodoindolo[2,1-b]quinazoline-6,12-dione

Uniqueness

2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific halogen substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

65618-06-6

Molecular Formula

C15H6Cl2N2O2

Molecular Weight

317.1 g/mol

IUPAC Name

2,4-dichloroindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H6Cl2N2O2/c16-7-5-9-12(10(17)6-7)18-14-13(20)8-3-1-2-4-11(8)19(14)15(9)21/h1-6H

InChI Key

ARNUQWUPWSOMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC4=C(C=C(C=C4Cl)Cl)C(=O)N23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.